4-Amino-N1-(2,5-dimethylphenyl)benzene-1,3-disulfonamide
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Overview
Description
4-Amino-N1-(2,5-dimethylphenyl)benzene-1,3-disulfonamide is an organic compound with the molecular formula C14H17N3O4S2 and a molecular weight of 355.4325 g/mol . This compound is characterized by the presence of an amino group, a dimethylphenyl group, and two sulfonamide groups attached to a benzene ring. It is typically stored at temperatures between 2 to 8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N1-(2,5-dimethylphenyl)benzene-1,3-disulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dimethylaniline with 4-nitrobenzene-1,3-disulfonyl chloride under basic conditions, followed by reduction of the nitro group to an amino group . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reduction step can be carried out using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N1-(2,5-dimethylphenyl)benzene-1,3-disulfonamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group results in the formation of an amino group.
Scientific Research Applications
4-Amino-N1-(2,5-dimethylphenyl)benzene-1,3-disulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-N1-(2,5-dimethylphenyl)benzene-1,3-disulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide groups can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-chloro-1,3-benzenedisulfonamide: This compound is a carbonic anhydrase inhibitor and is used in the treatment of various medical conditions.
4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide: This compound has similar structural features but includes a trifluoromethyl group, which can alter its chemical properties and biological activity.
Uniqueness
4-Amino-N1-(2,5-dimethylphenyl)benzene-1,3-disulfonamide is unique due to the presence of the 2,5-dimethylphenyl group, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and industrial applications.
Properties
Molecular Formula |
C14H17N3O4S2 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-amino-1-N-(2,5-dimethylphenyl)benzene-1,3-disulfonamide |
InChI |
InChI=1S/C14H17N3O4S2/c1-9-3-4-10(2)13(7-9)17-23(20,21)11-5-6-12(15)14(8-11)22(16,18)19/h3-8,17H,15H2,1-2H3,(H2,16,18,19) |
InChI Key |
CAFXGSKGWPMZJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC(=C(C=C2)N)S(=O)(=O)N |
Origin of Product |
United States |
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